molecular formula C14H12FNO3S B13868452 Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate

Cat. No.: B13868452
M. Wt: 293.32 g/mol
InChI Key: TVZWXKYPURALKY-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

The synthesis of Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate acylating agents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C14H12FNO3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,16,17)

InChI Key

TVZWXKYPURALKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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